molecular formula C11H7BrFN B8059386 4-(3-Bromo-2-fluorophenyl)pyridine

4-(3-Bromo-2-fluorophenyl)pyridine

Cat. No.: B8059386
M. Wt: 252.08 g/mol
InChI Key: LKZMTMIBNGULEL-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-fluorophenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a bromo and a fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-fluorophenyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-(2-fluorophenyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, and a base such as potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Coupling Products: Biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-2-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-(3-bromo-2-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZMTMIBNGULEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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